7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions that include the formation of intermediate compounds. The process often begins with the preparation of the pyrimidine and triazole rings, followed by their subsequent coupling.
Formation of Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving 4,6-dimethyl-2-aminopyrimidine and an appropriate aldehyde or ketone under acidic or basic conditions.
Formation of Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine derivatives and an appropriate nitrile or ester.
Coupling Reaction: The final step involves coupling the pyrimidine and triazole rings using a piperazine linker. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the triazole ring, often using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the triazole ring can produce amines.
Scientific Research Applications
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a molecular probe to study various biological pathways and interactions, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
- N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications.
Properties
IUPAC Name |
7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N8/c1-10-8-11(2)22-15(21-10)27-6-4-26(5-7-27)13-9-12(3)23-16-24-14(17(18,19)20)25-28(13)16/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APONBHRTTOOJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=NC(=NN34)C(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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